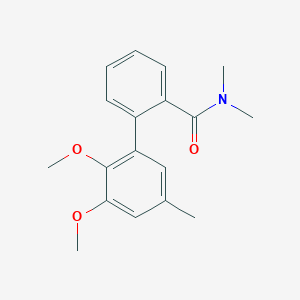
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperazine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter GABA in the brain.
Mécanisme D'action
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can increase the levels of GABA in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety, mood, and cognition. Therefore, by increasing GABA levels, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can also have anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested to have anxiolytic and cognitive-enhancing effects, as GABA plays a crucial role in regulating anxiety, mood, and cognition. However, the exact biochemical and physiological effects of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, the limitations of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide include its poor solubility in water and its relatively high cost, which can hinder its use in certain experimental settings.
Orientations Futures
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Therefore, future directions for research could include the development of more efficient and cost-effective synthesis methods for N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties in humans, and the evaluation of its safety and efficacy in clinical trials for various indications. Moreover, the potential of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide as a tool for studying the role of GABA in various neurological and psychiatric disorders should also be further explored.
Méthodes De Synthèse
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized by a multi-step process starting from 2-chlorobenzoic acid and 4-methoxyphenylacetic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which is then reacted with 4-methoxyphenylacetic acid to give the corresponding acid chloride. This intermediate is then treated with piperazine to yield N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. The purity of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease, respectively. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of cocaine and prevent relapse.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-8-6-14(7-9-15)21-10-12-22(13-11-21)18(23)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLUHLPIBAJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681851.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)


![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)
![N-({1-[2-(ethylamino)-2-oxoethyl]piperidin-3-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5681901.png)
![N,N-dimethyl-2-{[3'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]oxy}ethanamine](/img/structure/B5681906.png)